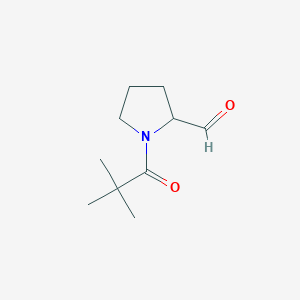![molecular formula C13H17ClN4 B13162474 6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .
Méthodes De Préparation
The synthesis of 6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-chloro-3-formylpyridine with 1,4-diazepane in the presence of a base, followed by cyclization and chlorination reactions . Industrial production methods often employ solvent-free or catalyst-free conditions to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent activity against multidrug-resistant tuberculosis.
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide: Used in medicinal chemistry for its unique pharmacological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C13H17ClN4 |
|---|---|
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
6-chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H17ClN4/c14-11-2-3-13-16-12(10-18(13)8-11)9-17-6-1-4-15-5-7-17/h2-3,8,10,15H,1,4-7,9H2 |
Clé InChI |
FCQYSLIAPORZSU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)CC2=CN3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)

![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)


![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)






![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
